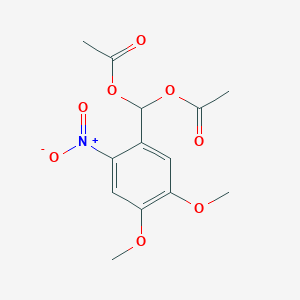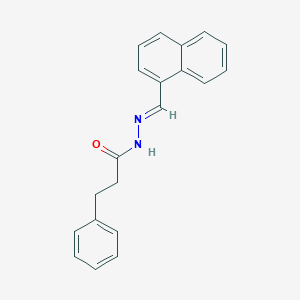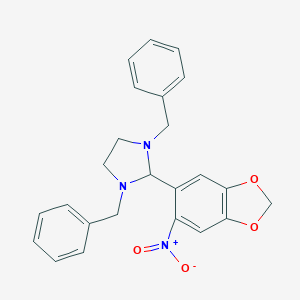![molecular formula C22H25N3S B387642 (4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B387642.png)
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[45]decane-2-thione is a complex organic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione typically involves multi-step organic reactions. The starting materials often include 2-methylphenylamine and 3-methylphenylamine, which undergo condensation reactions to form the imino group. The spirocyclic structure is then introduced through cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of (4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-Methylphenyl)-4-[(4-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione
- 1-(2-Methylphenyl)-4-[(3-ethylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione
Uniqueness
(4Z)-1-(2-methylphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione is unique due to its specific substitution pattern on the aromatic rings and the presence of the spirocyclic structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H25N3S |
|---|---|
分子量 |
363.5g/mol |
IUPAC名 |
4-(3-methylanilino)-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione |
InChI |
InChI=1S/C22H25N3S/c1-16-9-8-11-18(15-16)23-20-22(13-6-3-7-14-22)25(21(26)24-20)19-12-5-4-10-17(19)2/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3,(H,23,24,26) |
InChIキー |
DRFKQYNHCNGUQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCCC3)C4=CC=CC=C4C |
正規SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCCC3)C4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B387562.png)

![[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] acetate](/img/structure/B387568.png)
![4-{[(3,4-Dimethylphenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B387569.png)
![4-[(5-nitro-2-oxoindol-3-yl)amino]benzonitrile](/img/structure/B387570.png)
![4-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B387573.png)
![(1E)-N1-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE](/img/structure/B387574.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B387575.png)
![N'-{2-nitro-4,5-dimethoxybenzylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B387576.png)
![4-[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]benzamide](/img/structure/B387579.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-isopropylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B387581.png)

![3-iodo-4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B387583.png)
